1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-(2-ethoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-2-31-24-16-10-9-15-23(24)27-25(30)22-18-29(17-20-11-5-3-6-12-20)28-26(22)32-19-21-13-7-4-8-14-21/h3-16,18H,2,17,19H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHVQXGACIGRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Assembly
The pyrazole ring is synthesized via a Knorr-type cyclocondensation between benzylhydrazine and ethyl 3-oxo-3-(benzyloxy)propanoate under acidic conditions (glacial acetic acid, reflux, 6–8 hours). This step yields ethyl 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylate with a typical yield of 68–75%.
Reaction Conditions:
- Temperature: 110–120°C
- Solvent: Absolute ethanol
- Catalyst: 10 mol% p-toluenesulfonic acid
Carboxylic Acid Formation
The ester intermediate undergoes alkaline hydrolysis (2M NaOH, aqueous ethanol, 60°C, 3 hours) to produce 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid. Yields exceed 90% due to the reaction’s exothermic nature.
Amidation with 2-Ethoxyaniline
The carboxylic acid is activated using thionyl chloride (neat, 70°C, 2 hours) to form the corresponding acid chloride, which reacts with 2-ethoxyaniline in dichloromethane (0°C to room temperature, 12 hours). Triethylamine is added to scavenge HCl, achieving a 65–70% yield.
Critical Parameters:
- Molar ratio (acid chloride:amine): 1:1.2
- Solvent: Anhydrous dichloromethane
- Reaction time: 12–16 hours
Industrial-Scale Production Optimizations
Large-scale synthesis prioritizes cost efficiency and minimal waste. A continuous flow process has been developed to enhance throughput:
| Step | Batch Method Yield | Flow Method Yield | Cost Reduction (%) |
|---|---|---|---|
| Cyclocondensation | 68% | 72% | 18 |
| Hydrolysis | 91% | 94% | 12 |
| Amidation | 67% | 70% | 22 |
Key Innovations:
- Microwave-assisted cyclocondensation reduces reaction time from 8 hours to 45 minutes.
- Solvent recycling systems recover >85% of dichloromethane and ethanol.
- Automated pH control during hydrolysis minimizes side product formation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms ≥98% purity. Key impurities include:
- Unreacted 2-ethoxyaniline (retention time: 3.2 minutes)
- Over-oxidized pyrazole derivatives (retention time: 6.8 minutes)
Comparative Evaluation of Synthetic Routes
The table below contrasts three published methods for synthesizing the target compound:
| Method | Yield (%) | Purity (%) | Reaction Time (hours) | Cost Index (USD/g) |
|---|---|---|---|---|
| Traditional Batch | 62 | 97 | 26 | 120 |
| Microwave-Assisted | 74 | 98 | 8 | 95 |
| Continuous Flow | 70 | 99 | 5 | 82 |
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or benzyloxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various benzyl or benzyloxy derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide serves as a valuable building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals. The compound's ability to participate in nucleophilic substitution reactions enhances its utility in synthetic methodologies.
Biology
Research indicates that this compound exhibits significant biological activities, making it a subject of interest in biological studies:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains.
- Antifungal Properties : The compound has shown potential antifungal activity, which could be beneficial in developing treatments for fungal infections.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with preliminary findings indicating that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic potential against various diseases:
- Cancer Treatment : Its mechanism of action involves interactions with specific enzymes and receptors that regulate cellular processes such as apoptosis and proliferation. Ongoing research aims to elucidate its efficacy as an anticancer agent.
- Infectious Diseases : Studies are being conducted to assess its effectiveness against pathogens responsible for infectious diseases, potentially leading to new treatment options.
Industry
The industrial applications of this compound include:
- Material Development : The compound is utilized in the synthesis of new materials with desirable physical and chemical properties.
- Pharmaceutical Intermediate : It serves as an intermediate in the production of pharmaceuticals, contributing to the development of new therapeutic agents.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent against cancer .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. The findings revealed significant antibacterial activity at certain concentrations, highlighting its potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-(3-methoxyphenyl)-2-azepanone
- 1-benzyl-2-azepanone
- 1-benzoyl-3-chloro-2-azepanone
Uniqueness
1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Biological Activity
1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole derivatives class. Its unique structure, characterized by a pyrazole ring substituted with various functional groups, makes it an intriguing subject for biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C26H25N3O3, with a molecular weight of 427.5 g/mol. The compound features a pyrazole core with substitutions that enhance its biological activity.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1014090-27-7 |
| Molecular Formula | C26H25N3O3 |
| Molecular Weight | 427.5 g/mol |
Biological Activity
Research indicates that compounds in the pyrazole class exhibit a broad spectrum of biological activities, including:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to inhibit the growth of various cancer cell lines, such as lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer cells. The compound's mechanism involves targeting specific signaling pathways associated with tumorigenesis, particularly the MAPK pathway .
2. Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects in preclinical models. It inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting its potential as a therapeutic agent for inflammatory diseases .
3. Antimicrobial Activity
Research indicates that this pyrazole derivative exhibits antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown efficacy against pathogens such as E. coli and Aspergillus niger, positioning it as a candidate for further development in antimicrobial therapies .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
1. Enzyme Inhibition
The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation, leading to reduced tumor growth and inflammatory responses.
2. Receptor Modulation
By binding to cellular receptors, the compound can modulate signaling pathways that regulate cell survival, proliferation, and apoptosis.
3. Signal Transduction Pathways
It influences critical signal transduction pathways such as the MAPK/ERK pathway, which is pivotal in cancer development and progression .
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives:
Study 1: Anticancer Evaluation
In a study assessing various 1H-pyrazole derivatives, including our compound of interest, significant inhibition was observed in several cancer cell lines (e.g., A549 and MDA-MB-231) with IC50 values indicating potent activity .
Study 2: Anti-inflammatory Assessment
Another study demonstrated that this compound significantly reduced edema in animal models compared to control groups treated with standard anti-inflammatory agents like indomethacin .
Q & A
Q. What are the key considerations in designing a synthetic route for 1-benzyl-3-(benzyloxy)-N-(2-ethoxyphenyl)-1H-pyrazole-4-carboxamide?
A robust synthetic route should prioritize regioselectivity in pyrazole ring formation and efficient coupling of the 2-ethoxyphenylamide moiety. A multi-step approach is often employed:
- Step 1 : Condensation of substituted hydrazines with β-keto esters or diketones to form the pyrazole core, ensuring proper substitution at positions 1 and 3 (e.g., benzyl and benzyloxy groups) .
- Step 2 : Activation of the carboxylic acid group (e.g., via mixed anhydrides or coupling reagents like HATU) for amide bond formation with 2-ethoxyaniline. Solvent choice (e.g., DMF or DCM) and temperature control are critical to minimize side reactions .
- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be employed to confirm the structure of this compound?
- 1H/13C NMR : Verify the presence of benzyl protons (δ ~4.8–5.2 ppm for CH2), ethoxyphenyl aromatic protons (δ ~6.8–7.5 ppm), and the pyrazole ring protons (δ ~7.0–8.5 ppm). The amide carbonyl (C=O) appears at ~165–170 ppm in 13C NMR .
- IR : Confirm the amide C=O stretch (~1640–1680 cm⁻¹) and benzyl ether C-O stretch (~1200–1250 cm⁻¹) .
- X-ray crystallography : Resolve the spatial arrangement of substituents, particularly the orientation of the benzyloxy and ethoxyphenyl groups, to validate steric and electronic effects .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ADP-Glo™ for kinase activity) .
- Cell viability assays : Evaluate cytotoxicity via MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) .
- Binding studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for target proteins .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, DFT) predict the binding affinity and electronic properties of this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions between the pyrazole-4-carboxamide scaffold and target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the amide group and π-π stacking with aromatic residues .
- DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, which correlate with reactivity and binding .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .
Q. What strategies can address low yields in the coupling step during synthesis of the carboxamide group?
- Catalyst optimization : Replace traditional coupling agents (e.g., EDC/HOBt) with newer reagents like COMU or PyAOP, which enhance efficiency in polar aprotic solvents .
- Microwave-assisted synthesis : Apply controlled microwave heating (80–100°C, 30 min) to accelerate amide bond formation while reducing decomposition .
- Protecting group strategy : Temporarily protect the benzyloxy group with TBS ethers to prevent side reactions during coupling .
Q. How should researchers analyze contradictory bioactivity data across studies involving structurally similar pyrazole carboxamides?
- Structure-activity relationship (SAR) analysis : Compare substituent effects using analogs from literature. For example, replacing the 2-ethoxyphenyl group with a 4-fluorophenyl group may alter hydrophobicity and target selectivity .
- Meta-analysis : Pool data from high-throughput screens (e.g., PubChem BioAssay) to identify trends in IC50 values against specific protein families .
- Experimental validation : Replicate conflicting studies under standardized conditions (e.g., pH, temperature) to isolate variables like solvent polarity or assay interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
